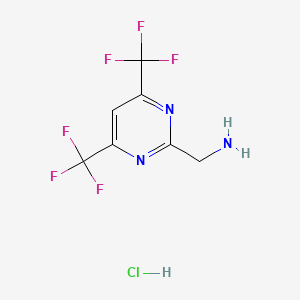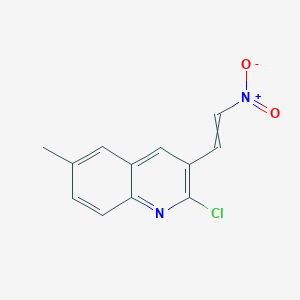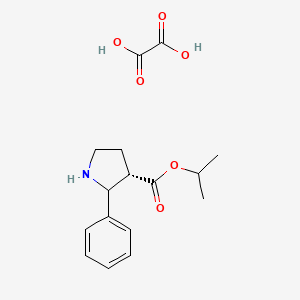![molecular formula C28H52O3Si2 B15173687 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- is a complex organic compound that belongs to the class of naphthalenols. This compound is characterized by the presence of multiple silyl groups, which are known for their ability to enhance the stability and reactivity of organic molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- typically involves multiple steps, including the protection of hydroxyl groups, the introduction of silyl groups, and the formation of the tetrahydro structure. Common synthetic routes include:
Protection of Hydroxyl Groups: The hydroxyl groups on the naphthalenol are protected using silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Introduction of Silyl Groups: The protected naphthalenol is then subjected to further silylation using reagents like tris(isopropyl)silyl chloride (TIPS-Cl) to introduce additional silyl groups.
Formation of Tetrahydro Structure: The final step involves the reduction of the naphthalene ring to form the tetrahydro structure, which can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Análisis De Reacciones Químicas
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The silyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides like bromine (Br2) or iodine (I2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO3 typically yields ketones, while reduction with LiAlH4 produces alcohols.
Aplicaciones Científicas De Investigación
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- involves its interaction with molecular targets and pathways in biological systems. The silyl groups enhance the compound’s stability and facilitate its binding to specific enzymes or receptors. This binding can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- can be compared with other similar compounds, such as:
2-Naphthalenol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: This compound has a similar structure but differs in the position of the silyl groups and the presence of additional substituents.
1-Naphthalenol, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Another similar compound with variations in the position of the silyl groups.
The uniqueness of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- lies in its specific arrangement of silyl groups and the tetrahydro structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C28H52O3Si2 |
|---|---|
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
6-[tert-butyl(dimethyl)silyl]oxy-1-[3-tri(propan-2-yl)silyloxypropyl]-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C28H52O3Si2/c1-21(2)33(22(3)4,23(5)6)30-19-13-18-28(29)17-12-14-24-20-25(15-16-26(24)28)31-32(10,11)27(7,8)9/h15-16,20-23,29H,12-14,17-19H2,1-11H3 |
Clave InChI |
RSMBDXCSXMLAKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCCCC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15173617.png)

![Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate](/img/structure/B15173629.png)

![N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15173637.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15173645.png)


![2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol](/img/structure/B15173664.png)

![methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B15173668.png)
![N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15173683.png)

![2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline](/img/structure/B15173708.png)
